

Spectroscopic and Synthetic Profile of Methyl 5-Bromo-2-methoxynicotinate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 5-Bromo-2-methoxynicotinate
Cat. No.:	B055909

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Introduction

Methyl 5-bromo-2-methoxynicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active molecules. Its chemical structure, characterized by a pyridine ring with bromo, methoxy, and methyl ester functional groups, offers multiple sites for chemical modification, making it a versatile building block. This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 5-Bromo-2-methoxynicotinate**, alongside detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

- IUPAC Name: methyl 5-bromo-2-methoxypyridine-3-carboxylate[1]
- Molecular Formula: C₈H₈BrNO₃[1][2][3][4]
- Molecular Weight: 246.06 g/mol [1][4]
- CAS Number: 122433-41-4[4]

Spectroscopic Data

The structural elucidation of **Methyl 5-Bromo-2-methoxynicotinate** is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected and predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.3	Doublet (d)	1H	H-6 (Pyridine ring)
~8.1	Doublet (d)	1H	H-4 (Pyridine ring)
~3.9	Singlet (s)	3H	-OCH ₃ (Methoxy)
~3.8	Singlet (s)	3H	-OCH ₃ (Ester)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165	C=O (Ester)
~160	C-2 (C-OCH ₃)
~150	C-6
~145	C-4
~115	C-5 (C-Br)
~110	C-3
~53	-OCH ₃ (Methoxy)
~52	-OCH ₃ (Ester)

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data[2][3]

Adduct	m/z
[M+H] ⁺	245.97605
[M+Na] ⁺	267.95799
[M-H] ⁻	243.96149
[M+NH ₄] ⁺	263.00259
[M+K] ⁺	283.93193

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3100-3000	C-H (Aromatic)
~2950-2850	C-H (Aliphatic)
~1730-1715	C=O (Ester)
~1600, ~1470	C=C, C=N (Aromatic ring)
~1250-1000	C-O (Ester and Ether)
~700-550	C-Br

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **Methyl 5-Bromo-2-methoxynicotinate**.

Synthesis of Methyl 5-Bromo-2-methoxynicotinate

This protocol describes a plausible synthetic route adapted from general procedures for the synthesis of related nicotinic acid esters.[\[5\]](#)

Materials:

- 2-Hydroxy-5-bromonicotinic acid
- Dimethyl sulfate
- Sodium hydroxide
- Methanol
- Sulfuric acid
- Sodium bicarbonate
- Anhydrous magnesium sulfate
- Dichloromethane
- Hexane
- Ethyl acetate

Procedure:

- **Methylation of the Hydroxyl Group:** To a solution of 2-hydroxy-5-bromonicotinic acid in aqueous sodium hydroxide, add dimethyl sulfate dropwise while maintaining the temperature below 40°C. Stir the reaction mixture for 2-3 hours. Acidify the solution with concentrated hydrochloric acid to precipitate the 2-methoxy-5-bromonicotinic acid. Filter the solid, wash with cold water, and dry.
- **Esterification:** Suspend the 2-methoxy-5-bromonicotinic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours.
- **Work-up and Purification:** After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **Methyl 5-Bromo-2-methoxynicotinate**.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

- Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl_3). Filter the solution into a 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-second relaxation delay, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

2. Mass Spectrometry (MS)[6]

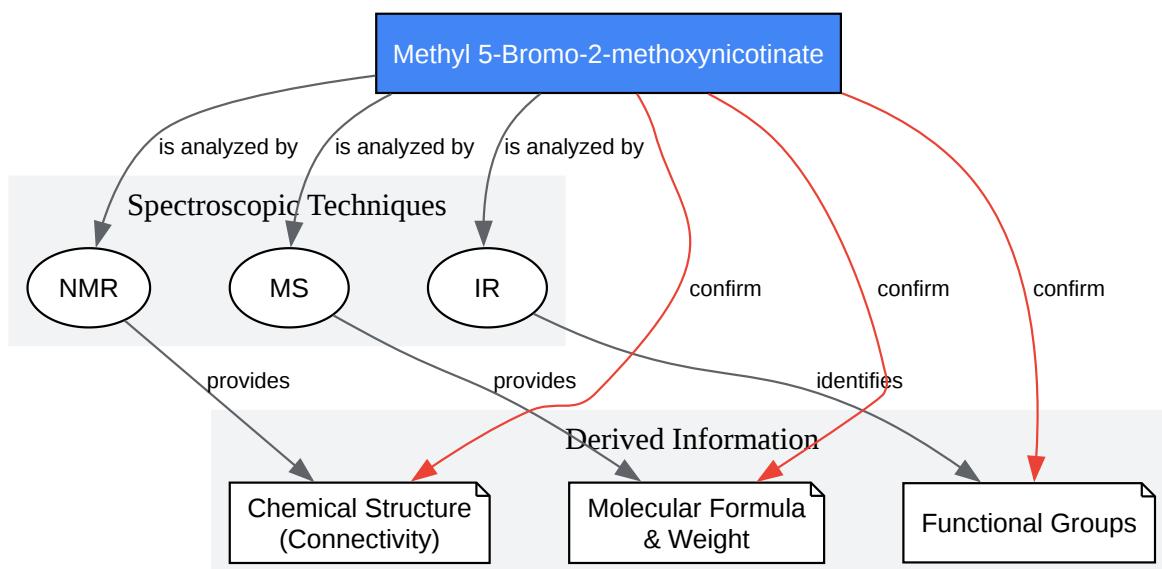
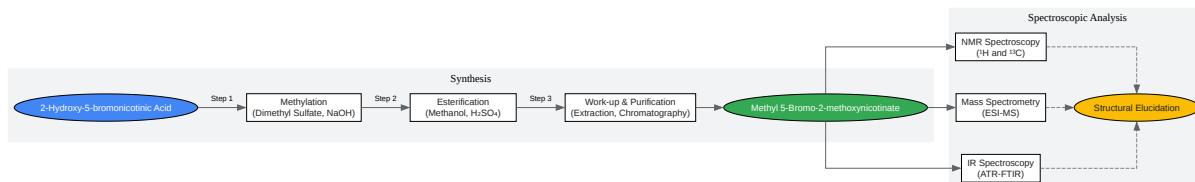
- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The protonated molecule $[\text{M}+\text{H}]^+$ will be the primary ion observed.

3. Infrared (IR) Spectroscopy[6]

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic analysis of **Methyl 5-Bromo-2-methoxynicotinate**.



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